

16-Acetoxy-7-O-Acetylhorninone chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 16-Acetoxy-7-O-Acetylhorninone

Cat. No.: B15595112

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An In-depth Technical Guide on 16-Acetoxy-7-O-Acetylhorninone

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of **16-Acetoxy-7-O-Acetylhorninone**, a naturally occurring diterpenoid compound. The information is intended for researchers, scientists, and professionals in the field of drug development and discovery.

Chemical Structure and Properties

16-Acetoxy-7-O-Acetylhorninone is an abietane diterpenoid that has been isolated from plant sources, including *Rabdosia serra* and *Rabdosia lophanthoides* var. *gerardiana*.^[1] Its chemical structure is characterized by a complex polycyclic framework with multiple stereocenters.

Chemical Structure:

While a definitive 2D or 3D structure image from experimental analysis for **16-Acetoxy-7-O-Acetylhorninone** is not readily available in the reviewed literature, its structure can be reliably inferred from its SMILES (Simplified Molecular-Input Line-Entry System) notation.

SMILES: CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C)O

This notation can be used with chemical drawing software to generate the 2D and 3D representations of the molecule.

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of **16-Acetoxy-7-O-Acetylhorminone** is presented in the table below. It is important to note that some of these properties are predicted values from computational models due to the limited availability of experimental data.

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₂ O ₇	[2]
Molecular Weight	432.5 g/mol	[2]
CAS Number	269742-39-4	[2]
Appearance	Yellow powder	Predicted
Boiling Point	534.0 ± 50.0 °C	Predicted
Density	1.23 ± 0.1 g/cm ³	Predicted
pKa	4.50 ± 1.00	Predicted
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Storage	Store at 2°C - 8°C	[2]

Biological Activity and Therapeutic Potential

16-Acetoxy-7-O-Acetylhorminone is reported to possess antiproliferative properties and is being investigated for its potential applications in oncology.[2] The primary mode of action is believed to be through the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that often become dysregulated in cancer.[2]

Cytotoxic Activity

While specific cytotoxic data for **16-Acetoxy-7-O-Acetylhorninone** is limited in the available scientific literature, studies on closely related abietane diterpenoids provide insights into its potential anticancer activity. For instance, a related compound, 7 α -acetylhorninone, has demonstrated dose-dependent inhibitory effects on the growth of human colon cancer (HCT116) and breast cancer (MDA-MB-231) cell lines.

Table of Cytotoxic Activity for 7 α -acetylhorninone (Related Compound):

Cell Line	IC ₅₀ (μ M)
HCT116 (Colon Cancer)	18
MDA-MB-231 (Breast Cancer)	44

It is crucial to note that these values are for a related compound and may not be representative of the activity of **16-Acetoxy-7-O-Acetylhorninone**.

Protein Kinase Inhibition

The inhibitory activity of **16-Acetoxy-7-O-Acetylhorninone** against specific protein kinases has not been detailed in the reviewed literature. However, its classification as a protein kinase inhibitor suggests that it may target one or more kinases involved in cancer cell proliferation, survival, and metastasis. Further research is required to identify the specific kinase targets and to elucidate the mechanism of inhibition.

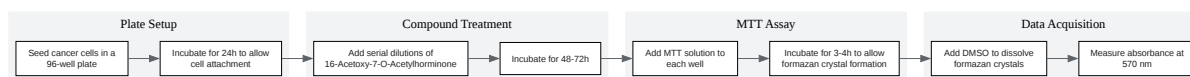
Experimental Protocols

Detailed experimental protocols for the biological evaluation of **16-Acetoxy-7-O-Acetylhorninone** are not available in the public domain. However, standard methodologies for assessing cytotoxicity and protein kinase inhibition can be adapted for this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Experimental Workflow:



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Caption: Workflow of the MTT assay for determining cytotoxicity.

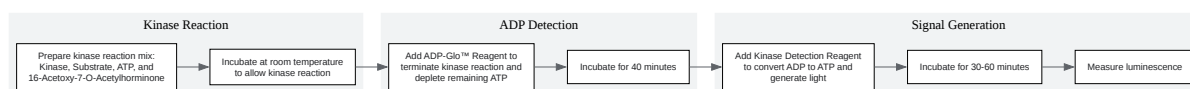
Methodology:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **16-Acetoxy-7-O-Acetylthorminone** (typically in a solvent like DMSO, with a vehicle control) and incubated for a period of 48 to 72 hours.
- **MTT Addition:** After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
- **Formazan Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Protein Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a compound indicates inhibition of the kinase.

Experimental Workflow:



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Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

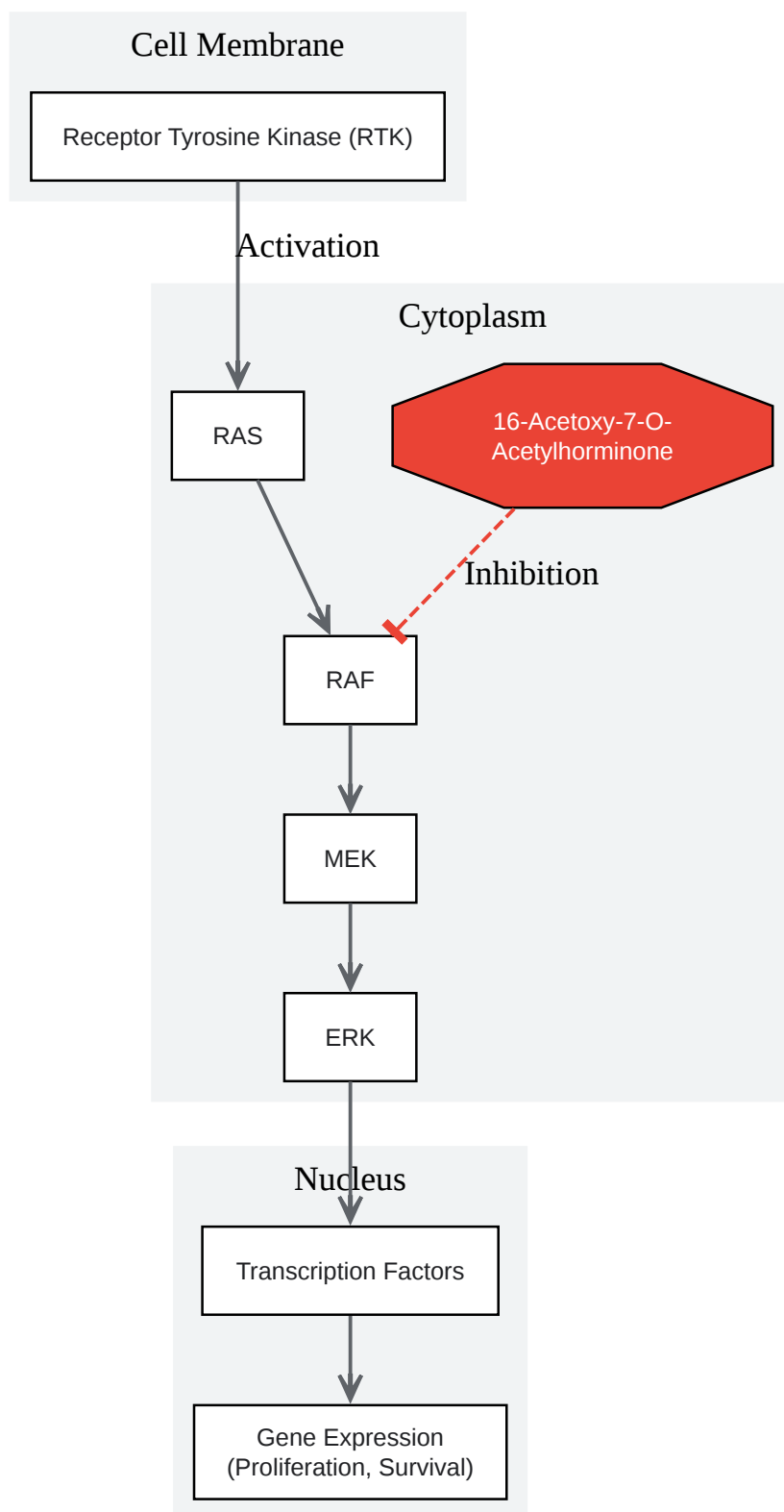
Methodology:

- **Kinase Reaction Setup:** The kinase reaction is set up in a multi-well plate containing the protein kinase, its specific substrate, ATP, and varying concentrations of **16-Acetoxy-7-O-Acetylhornone**.
- **Kinase Reaction Incubation:** The reaction is allowed to proceed for a defined period at an optimal temperature.
- **Termination and ATP Depletion:** ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate any unconsumed ATP.
- **ADP to ATP Conversion and Signal Generation:** Kinase Detection Reagent is added, which converts the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
- **Luminescence Measurement:** The intensity of the luminescent signal is measured using a luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

- Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

Signaling Pathway Implications

Given that **16-Acetoxy-7-O-Acetylhorninone** is a putative protein kinase inhibitor, it likely interferes with one or more cellular signaling pathways critical for cancer cell function. The specific pathways affected would depend on the kinase(s) it inhibits. A hypothetical signaling pathway that could be targeted is depicted below.



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Caption: Hypothetical MAPK/ERK signaling pathway targeted by a kinase inhibitor.

This diagram illustrates the MAPK/ERK pathway, a common target in cancer therapy. A kinase inhibitor could potentially block the activity of a kinase like RAF or MEK, thereby preventing the downstream signaling that leads to cell proliferation and survival. The precise point of intervention for **16-Acetoxy-7-O-Acetylhorninone** within this or other pathways remains to be determined through further experimental investigation.

Conclusion

16-Acetoxy-7-O-Acetylhorninone is a promising natural product with potential as an anticancer agent due to its reported antiproliferative and protein kinase inhibitory activities. However, a comprehensive understanding of its biological effects is currently limited by the scarcity of specific experimental data in the public domain. Further research is warranted to determine its precise mechanism of action, identify its molecular targets, and evaluate its therapeutic efficacy and safety profile. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for future investigations into this intriguing compound.

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References

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- To cite this document: BenchChem. [16-Acetoxy-7-O-Acetylhorninone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595112#16-acetoxy-7-o-acetylhorninone-chemical-structure-and-properties]

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